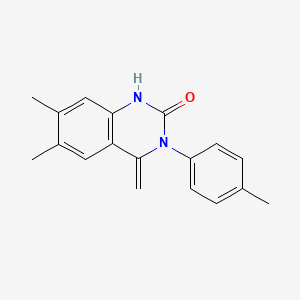

6,7-dimethyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinazolinone derivatives, including compounds similar to 6,7-dimethyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone, involves several steps characterized by spectral characterization techniques such as FTIR, NMR, and UV spectroscopy. These methods confirm the structure of synthesized compounds. For instance, a study detailed the synthesis and molecular docking of 4-(4-methoxyphenyl)-8-methyl-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one (QZL7), showing the importance of spectral techniques in confirming compound structures (Sarkar et al., 2021).

Molecular Structure Analysis

Molecular structure analysis using density functional theory (DFT) calculations illustrates the compound's HOMO and LUMO, vibrational properties, and charge distribution potential. This theoretical approach helps in understanding the electronic structure and reactivity of the compound. The aforementioned study on QZL7 utilized DFT to analyze these aspects, providing a deeper insight into the molecular structure (Sarkar et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving quinazolinone derivatives can lead to various substituted derivatives with potential biological activities. Lithiation reactions, for instance, enable the synthesis of 2-substituted derivatives from 3-amino-2-methyl-4(3H)-quinazolinone, showcasing the compound's versatility in chemical transformations (Smith et al., 1996).

Physical Properties Analysis

Physical properties, such as solid-state fluorescence and selective metal-ion-sensor properties, are critical in determining the practical applications of quinazolinone derivatives. A study on 2-(2-hydroxyphenyl)-4(3H)-quinazolinone demonstrated its ability to exhibit tunable solid-state fluorescence and selectively detect Zn(2+) and Cd(2+) ions, highlighting the compound's potential in sensor applications (Anthony, 2012).

Chemical Properties Analysis

The chemical properties of quinazolinone derivatives are influenced by their synthesis and molecular structure. The antimicrobial activities and molecular docking studies of such compounds reveal their potential as pharmacological agents. The study by Sarkar et al. (2021) evaluated the antimicrobial activities of synthesized quinazolinone derivatives, indicating their potential use in medicinal chemistry (Sarkar et al., 2021).

作用機序

Target of Action

The primary target of CCG-19356 is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival .

Mode of Action

CCG-19356 acts downstream of Rho, blocking SRE.L-driven transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V . It specifically targets MKL/SRF-dependent transcriptional activation without altering DNA binding .

Biochemical Pathways

CCG-19356 affects the RhoA transcriptional signaling pathway, which is involved in the regulation of gene expression. By inhibiting this pathway, CCG-19356 can potentially disrupt the normal functioning of cells and lead to various downstream effects .

Result of Action

CCG-19356 has shown activity in several in vitro cancer cell functional assays. It potently inhibits lysophosphatidic acid–induced DNA synthesis in PC-3 prostate cancer cells . It also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line (A375M2) compared with the parental cell line (A375) .

特性

IUPAC Name |

6,7-dimethyl-4-methylidene-3-(4-methylphenyl)-1H-quinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-11-5-7-15(8-6-11)20-14(4)16-9-12(2)13(3)10-17(16)19-18(20)21/h5-10H,4H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIJOKZQFZPVEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C)C3=C(C=C(C(=C3)C)C)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dimethyl-4-methylidene-3-(4-methylphenyl)-3,4-dihydroquinazolin-2(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5677096.png)

![1-(2-furylmethyl)-N-[2-(phenylthio)ethyl]-3-piperidinecarboxamide](/img/structure/B5677117.png)

![N-ethyl-N-[(5-methyl-2-furyl)methyl]-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide](/img/structure/B5677123.png)

![1-(7-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B5677145.png)

![1-[(2,4,5-trichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B5677148.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[4-(2-thienyl)butanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5677151.png)

![N-[1-(1H-indol-2-yl)ethyl]-N,3-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5677167.png)

![4-ethyl-N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-piperazinecarboxamide](/img/structure/B5677180.png)

![butyl 3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidine-1-carboxylate](/img/structure/B5677191.png)